5-(4-ethoxy-3-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid 5-(4-ethoxy-3-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1021113-29-0
VCID: VC5487936
InChI: InChI=1S/C17H17N3O4/c1-4-24-13-6-5-10(7-14(13)23-3)12-8-11(17(21)22)15-16(20-12)19-9(2)18-15/h5-8H,4H2,1-3H3,(H,21,22)(H,18,19,20)
SMILES: CCOC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C)OC
Molecular Formula: C17H17N3O4
Molecular Weight: 327.34

5-(4-ethoxy-3-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

CAS No.: 1021113-29-0

Cat. No.: VC5487936

Molecular Formula: C17H17N3O4

Molecular Weight: 327.34

* For research use only. Not for human or veterinary use.

5-(4-ethoxy-3-methoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid - 1021113-29-0

Specification

CAS No. 1021113-29-0
Molecular Formula C17H17N3O4
Molecular Weight 327.34
IUPAC Name 5-(4-ethoxy-3-methoxyphenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Standard InChI InChI=1S/C17H17N3O4/c1-4-24-13-6-5-10(7-14(13)23-3)12-8-11(17(21)22)15-16(20-12)19-9(2)18-15/h5-8H,4H2,1-3H3,(H,21,22)(H,18,19,20)
Standard InChI Key PYAUTNDQWZZQCT-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The compound’s molecular formula is C17H17N3O4\text{C}_{17}\text{H}_{17}\text{N}_{3}\text{O}_{4}, yielding a molecular weight of 327.34 g/mol. Its IUPAC name, 5-(4-ethoxy-3-methoxyphenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid, reflects a bicyclic system comprising an imidazole ring fused to a pyridine moiety. Key substituents include:

  • A 4-ethoxy-3-methoxyphenyl group at position 5, introducing steric bulk and hydrogen-bonding capacity.

  • A methyl group at position 2, modulating electronic effects on the imidazole ring.

  • A carboxylic acid at position 7, enhancing solubility and enabling salt formation.

The Standard InChIKey (PYAUTNDQWZZQCT-UHFFFAOYSA-N) and SMILES string (CCOC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C)OC) provide unambiguous identifiers for database searches.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC17H17N3O4\text{C}_{17}\text{H}_{17}\text{N}_{3}\text{O}_{4}
Molecular Weight327.34 g/mol
CAS Registry Number1021113-29-0
IUPAC Name5-(4-ethoxy-3-methoxyphenyl)-2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
SolubilityNot publicly available

Synthesis and Structural Optimization

Challenges in Synthesis

  • Regioselectivity: Ensuring proper orientation during imidazole ring formation.

  • Solubility Limitations: The carboxylic acid group improves aqueous solubility, but the hydrophobic phenyl and methyl groups may necessitate polar aprotic solvents (e.g., DMF) during synthesis.

Biological Activities and Mechanisms

Anticancer Activity

Structural analogs, such as 2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid derivatives, exhibit IC50_{50} values as low as 1.61 µg/mL against HT29 colon cancer cells via tyrosine kinase inhibition. While data for this specific compound are pending, its methyl and ethoxy groups may improve pharmacokinetic profiles by reducing first-pass metabolism.

Cardiovascular Applications

Patent EP0245637A1 highlights tetrahydro-imidazo[4,5-c]pyridine derivatives as antihypertensive agents, suggesting that the fully aromatic system in this compound could target angiotensin-converting enzyme (ACE) or adrenergic receptors .

Pharmacological and Toxicological Considerations

ADME Profile

  • Absorption: The carboxylic acid moiety may limit intestinal absorption, necessitating prodrug strategies (e.g., esterification).

  • Metabolism: Hepatic O-demethylation of the methoxy group is probable, generating reactive quinone intermediates that require glutathione conjugation.

Toxicity Risks

  • Reactive Metabolites: Potential hepatotoxicity from quinone formation, as observed in related compounds.

  • Off-Target Effects: Imidazole rings may inhibit cytochrome P450 enzymes, risking drug-drug interactions.

Research Gaps and Future Directions

Priority Areas

  • In Vitro Screening: Systematic evaluation against cancer cell lines (e.g., NCI-60 panel) and microbial strains.

  • Structural Analogs: Synthesis of derivatives with modified alkoxy groups to optimize potency and solubility.

  • In Vivo Studies: Pharmacokinetic and efficacy testing in rodent models of hypertension or neoplasia.

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